molecular formula C7H6ClN3O3 B168343 N-(6-chloro-3-nitropyridin-2-yl)acetamide CAS No. 139086-97-8

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Cat. No. B168343
M. Wt: 215.59 g/mol
InChI Key: TWNSKFDHCYKQJL-UHFFFAOYSA-N
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Description

“N-(6-chloro-3-nitropyridin-2-yl)acetamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in the production of high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of “N-(6-chloro-3-nitropyridin-2-yl)acetamide” can be achieved from Acetic anhydride and 2-Amino-6-chloro-3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular formula of “N-(6-chloro-3-nitropyridin-2-yl)acetamide” is C7H6ClN3O3 . Its InChI Code is 1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Physical And Chemical Properties Analysis

“N-(6-chloro-3-nitropyridin-2-yl)acetamide” appears as a pale-yellow to yellow-brown solid . It has a molecular weight of 215.6 .

Scientific Research Applications

Chemical Structure and Reactivity

  • Structural Analysis : Studies on structurally related compounds, such as various chloro-N-phenylacetamide derivatives, highlight the importance of conformational analysis in understanding the interactions and reactivity of these molecules. For instance, the conformation of the N—H bond in chloro-N-phenylacetamide derivatives is influenced by substituents, affecting their molecular geometry and potentially their biological activity (Gowda et al., 2007; Gowda et al., 2008).

Potential Applications in Pharmacology

  • Medicinal Chemistry : The structural motifs found in N-(6-chloro-3-nitropyridin-2-yl)acetamide and its analogs are often explored for their pharmacological properties. For example, phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, which include similar structural frameworks, demonstrate significant efficacy in vitro and in vivo, indicating potential applications in cancer therapy (Stec et al., 2011).

Applications in Materials Science

  • Optical Properties : Research on benzothiazolinone acetamide analogs, which share a resemblance to the target compound, reveals their potential in non-linear optical (NLO) applications, dye-sensitized solar cells (DSSCs), and ligand-protein interactions. These compounds exhibit solvatochromic effects, indicating their utility in photovoltaic efficiency modeling and as photosensitizers in DSSCs (Mary et al., 2020).

properties

IUPAC Name

N-(6-chloro-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSKFDHCYKQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-3-nitropyridin-2-yl)acetamide

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (120 mg, 5 mmole) in tetrahydrofuran(10 ml), a solution of 2-amino-3-nitro-6-chloropyridine (870 mg, 5 mmole) in 20 ml of tetrahydrofuran (20 ml) was added. The reaction mixture was stirred at room temperature for 30 min. A solution of acetic anhydride (377 μl, 6 mmole) in tetrahydrofuran (10 ml) was added and stirred at room temperature overnight. The reaction mixture was quenched with water and concentrated under reduced pressure. The crude product was dissolved in dichloromethane and washed with brine. The organic layer was dried with sodium sulfate and then concentrated under vacuo. The crude was purified by flash chromatography, eluting 78% hexane: 22% ethyl acetate to give a yellow product (88 mg).
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120 mg
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10 mL
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870 mg
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20 mL
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377 μL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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